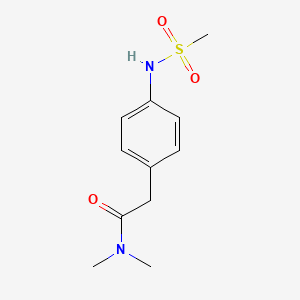![molecular formula C19H21FN2O4S B6542800 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide CAS No. 1060370-80-0](/img/structure/B6542800.png)
1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs . The presence of the morpholinyl group might suggest potential bioactivity, as morpholine derivatives are found in a variety of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfonamides and morpholines. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, while the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis
Sulfonamides, like this compound, are typically stable under normal conditions. They can participate in a variety of chemical reactions, particularly those that involve the substitution of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Parkinson’s Disease Research
This compound has been linked to research in Parkinson’s disease (PD) . The compound is a potent inhibitor of the Leucine-rich repeat kinase 2 (LRRK2) , which has been genetically linked to PD by genome-wide association studies . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . Therefore, inhibitors of LRRK2, such as this compound, are potentially useful in the treatment of PD .
Drug Metabolism Studies
The compound has been used in studies investigating the metabolism mechanism of certain drugs . Specifically, it has been used in studies involving the CYP3A4 Cytochrome , a major enzyme that contributes extensively to human drug metabolism . Understanding the metabolism step and predicting metabolites is crucial to screen drugs in the early stage of lead development .
Antioxidant Activity Research
The compound has been involved in research related to its antioxidant activity . Reactions of this compound with various Grignard reagents in anhydrous ether produced new tertiary aminoalcohols . These can be regarded as trihexyphenidyl (cyclodol) analogs .
Prodrug Research
The compound has potential applications in prodrug research . The prodrug concept has raised considerable interest in cancer research due to its potential to overcome common problems associated with chemotherapy . For small-molecule tyrosine kinase inhibitors, which also cause severe side effects, this compound could potentially be used to develop new prodrug strategies .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-1-16(2-6-17)14-27(24,25)21-18-7-3-15(4-8-18)13-19(23)22-9-11-26-12-10-22/h1-8,21H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQCVHHVMVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542721.png)
![4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542729.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide](/img/structure/B6542734.png)
![3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542745.png)
![2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542767.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542783.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)